molecular formula C11H14N4 B13236408 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine

1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13236408
M. Wt: 202.26 g/mol
InChI Key: UORVYMLCCCZKIO-UHFFFAOYSA-N
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Description

1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a pyridine ring linked via an ethylamine spacer. This structure combines the aromatic heterocyclic properties of pyridine with the hydrogen-bonding capabilities of the pyrazole amine, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-methyl-N-(1-pyridin-4-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C11H14N4/c1-9(10-3-5-12-6-4-10)14-11-7-13-15(2)8-11/h3-9,14H,1-2H3

InChI Key

UORVYMLCCCZKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 1-(pyridin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazol-4-amine Derivatives

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Features
Target Compound 1-(Pyridin-4-yl)ethyl C12H16N5 230.29 (calc.) Pyridine (4-position) enhances π-π interactions
1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine Pyridin-4-ylmethyl C9H15N3 187.25 Shorter spacer; reduced steric bulk
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine 1-(Thiazol-2-yl)ethyl C9H13N5S 231.30 Thiazole introduces sulfur-based polarity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl + cyclopropyl C12H15N4 215.27 Pyridine (3-position) alters hydrogen bonding

Key Observations :

  • Pyridine Position : The 4-pyridyl group in the target compound may offer stronger π-π stacking compared to 3-pyridyl analogs (e.g., ), which could enhance binding to aromatic pockets in biological targets.
  • Heterocycle Variation : Thiazole-containing analogs (e.g., ) exhibit increased polarity due to sulfur, which may improve aqueous solubility but reduce membrane permeability compared to pyridine-based compounds.

Pharmacological and Docking Data

Insights :

  • The piperidine-containing analog () demonstrates strong docking scores (-7.0 kcal/mol), suggesting that bulkier amine substituents (e.g., pyridin-4-yl ethyl in the target) could further enhance binding affinity through additional hydrophobic or aromatic interactions.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 1.8 ~0.5 (PBS) Not reported
1-Methyl-N-(1-(5-methylfuran-2-yl)ethyl)-1H-pyrazol-4-amine 2.1 ~0.3 (PBS) Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1.5 ~1.2 (PBS) 104–107

Analysis :

  • The target compound’s pyridine group likely reduces logP compared to furan analogs (), balancing lipophilicity for improved bioavailability.
  • The cyclopropyl analog () exhibits higher solubility due to its compact structure and absence of extended aromatic systems.

Biological Activity

1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The compound has the molecular formula C11H14N4C_{11}H_{14}N_{4} and a molecular weight of 202.26 g/mol. Its structure combines a pyrazole ring with a pyridine moiety, enhancing its potential for interaction with various biological targets. The presence of these functional groups contributes to its diverse pharmacological properties.

Synthesis

The synthesis of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves multi-step reactions that modify existing pyrazole derivatives to enhance their biological activity. The synthetic route can include the following steps:

  • Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is synthesized through condensation reactions.
  • Pyridine Substitution : The introduction of the pyridine moiety is achieved through alkylation or acylation methods.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR and mass spectrometry.

Biological Activities

Research indicates that 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine exhibits several notable biological activities:

Anticancer Activity

This compound has shown promising anticancer properties across various cancer cell lines. Studies have reported its ability to inhibit the proliferation of cancer cells, including:

  • Breast Cancer (MDA-MB-231) : Significant antiproliferative effects were observed.
  • Liver Cancer (HepG2) : Demonstrated potent antitumor activity in vitro.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Antibacterial and Antifungal Activity

Preliminary studies suggest that 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine may possess antibacterial properties, potentially effective against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are currently under investigation to establish its efficacy compared to standard antibiotics .

Comparative Analysis with Related Compounds

The biological activity of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives. The following table highlights key similarities and differences:

Compound Name Structural Features Biological Activity
1-Methyl-1H-pyrazoleSimple pyrazole derivativeLimited activity compared to more complex structures
1-(3-Methyl-1H-pyrazol-4-yl)ethanoneDifferent functional group at 4-positionVaries in reactivity; moderate biological activity
1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-aminoSimilar dual ring structureDifferent profiles; potential for varied applications

Case Studies

Recent studies have focused on the synthesis and evaluation of related pyrazole compounds, demonstrating a trend towards enhancing bioactivity through structural modifications. For instance, a study highlighted the synthesis of curcumin analogues fused with pyrazole structures, which exhibited significant anticancer properties and anti-inflammatory effects .

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